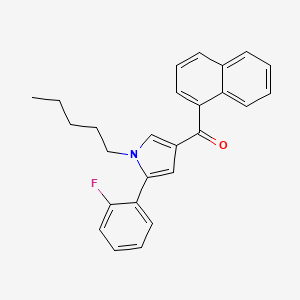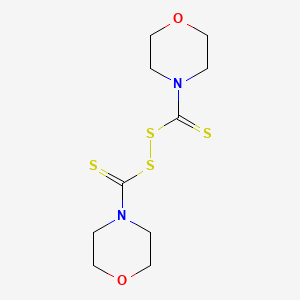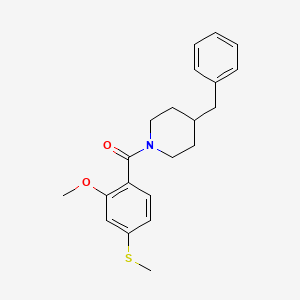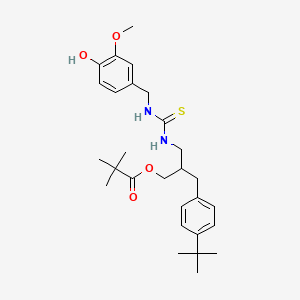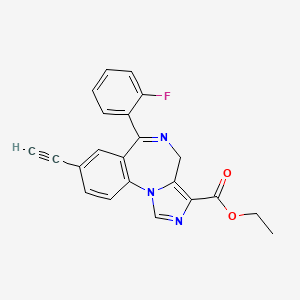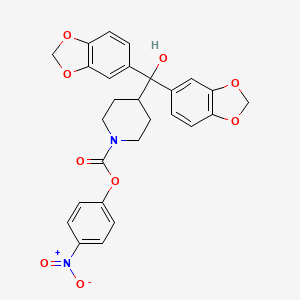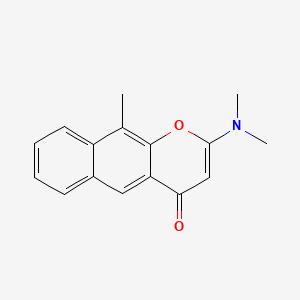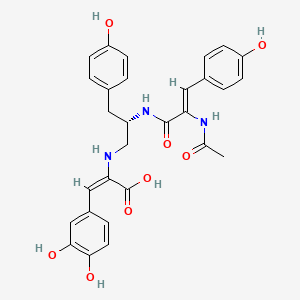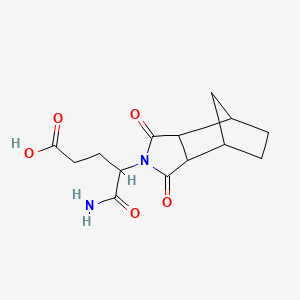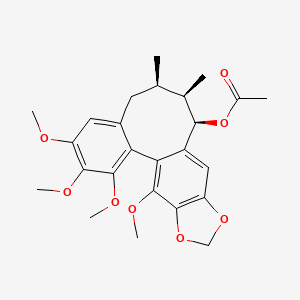
Kadsurin
科学研究应用
作用机制
生化分析
Biochemical Properties
Kadsurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have an anti-lipid peroxidative effect .
Cellular Effects
It is known to have an anti-lipid peroxidative effect , which suggests that it may influence cell function by affecting lipid metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-lipid peroxidative effect suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in lipid metabolism . This could include binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
It is known to have an anti-lipid peroxidative effect , which suggests that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not yet fully known .
准备方法
化学反应分析
反应类型
卡杜醇会发生各种化学反应,包括氧化、还原和取代 . 这些反应对于修饰该化合物以增强其生物活性或在不同条件下研究其特性至关重要。
常用试剂及条件
与卡杜醇反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应通常在受控条件下进行,例如特定温度和pH值,以确保预期结果。
主要生成物
卡杜醇反应生成的主要产物取决于反应类型和所用试剂。 例如,卡杜醇的氧化会导致形成各种氧化衍生物,这些衍生物可能具有不同的生物活性 .
相似化合物的比较
卡杜醇在木脂素中是独一无二的,因为它具有特定的化学结构和生物活性 . 类似的化合物包括:
异构体D: 另一种从五味子属中分离出来的木脂素,以其抗炎和抗肿瘤活性而闻名.
内酯C: 一种具有类似生物活性的木脂素,包括抗氧化和神经保护作用.
异构体G: 以其治疗各种疾病的潜在治疗应用而闻名.
属性
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O8/c1-12-8-15-9-17(27-4)22(28-5)24(29-6)19(15)20-16(21(13(12)2)33-14(3)26)10-18-23(25(20)30-7)32-11-31-18/h9-10,12-13,21H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMSTJBNZWXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51670-40-7 | |
| Record name | Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 8-acetate, (6R,7R,8R,13aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51670-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Kadsurin?
A1: this compound is a dibenzocyclooctadiene lignan, a class of natural products characterized by their unique eight-membered ring structure. Its molecular formula is C24H26O7 and its molecular weight is 426.48 g/mol. [, ] Structural details have been elucidated through X-ray crystallography and NMR spectroscopy, revealing its specific stereochemistry and conformational preferences. [, ]
Q2: Where is this compound naturally found?
A2: this compound is primarily isolated from the stems of Kadsura species, a genus of flowering plants belonging to the Schisandraceae family. [, , ] These plants have a history of use in traditional medicine.
Q3: How does this compound interact with biological targets?
A3: Research indicates that this compound can bind to and inhibit the activity of cytochrome P450 3A (CYP3A), a family of enzymes involved in drug metabolism. [] This interaction has been observed in both rat and human liver microsomes. []
Q4: What is the significance of this compound's interaction with CYP3A?
A4: CYP3A enzymes play a crucial role in the metabolism of many clinically used drugs. Inhibition of these enzymes by compounds like this compound could potentially lead to drug-drug interactions, altering the concentration and effectiveness of co-administered medications. []
Q5: Does this compound exhibit other biological activities?
A5: Yes, in addition to its interaction with CYP3A, this compound has demonstrated anti-lipid peroxidative effects in mice models. [] Pre-treatment with this compound was found to reduce the levels of lipid peroxidation products induced by carbon tetrachloride (CCl4) in the liver. [] This suggests potential antioxidant properties.
Q6: Are there any studies on the structure-activity relationship (SAR) of this compound?
A6: While specific SAR studies focusing solely on this compound modifications are limited, research on related dibenzocyclooctadiene lignans suggests that structural modifications, such as the presence and orientation of substituents on the eight-membered ring, can significantly influence their conformational preferences and potentially their biological activities. []
Q7: What about the stability of this compound?
A7: There's limited information available specifically addressing the stability of this compound under various conditions. Further investigations are needed to determine its stability profile and potential degradation pathways.
Q8: Has the efficacy of this compound been evaluated in in vitro or in vivo models?
A8: While in vivo studies have shown this compound’s protective effect against CCl4-induced lipid peroxidation in mice, [] there is a need for more comprehensive in vitro and in vivo studies to fully characterize its efficacy in different biological contexts and disease models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


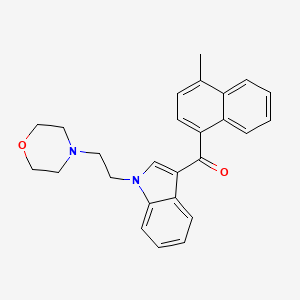
![[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B1673187.png)

